Lipophilicity (XLogP3-AA) Profile vs. N2-Phenyl Regioisomers and Parent Scaffolds
The computed partition coefficient (XLogP3-AA) for N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is 3.6 [1]. This value differentiates it from analogs with fewer or differently positioned methyl groups. While direct experimental logP data for this exact compound and its comparators are absent from primary literature, the computed value serves for preliminary in silico differentiation. A lower logP may correlate with better aqueous solubility but reduced membrane permeability, while a higher value suggests the opposite.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N-(2-phenyl analog): Predicted lower logP due to absence of methyl groups. N-(2-(2,3-dimethylphenyl) analog): Predicted similar logP but different steric/electronic profile due to ortho-methyl group. (No quantitative primary data available). |
| Quantified Difference | Not available from primary comparative assays. Difference is based on computed prediction and chemical structure theory. |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Lipophilicity is a critical determinant of a compound's pharmacokinetic profile, influencing solubility, permeability, and protein binding. A specific logP value ensures consistency in cell-based assays where non-specific binding to plastic or lipids can confound results.
- [1] PubChem. N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide. Compound Summary CID 5079701. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
